O-octylhydroxylamine
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Overview
Description
O-octylhydroxylamine is an organic compound with the molecular formula C8H19NO. It is a derivative of hydroxylamine where the hydrogen atom of the hydroxyl group is replaced by an octyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-octylhydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of hydroxylamine with octyl halides under basic conditions. For example, the reaction with octyl bromide in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
O-octylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oximes or nitrones.
Reduction: It can be reduced to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitrones.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the reagents used.
Scientific Research Applications
O-octylhydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: It has been studied for its potential role in inhibiting enzymes such as diamine oxidase.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modify biological molecules.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of O-octylhydroxylamine involves its ability to act as a nucleophile. It can donate an electron pair to electrophilic centers in other molecules, facilitating various chemical reactions. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites, thereby preventing the enzymes from catalyzing their normal reactions .
Comparison with Similar Compounds
Similar Compounds
- O-ethylhydroxylamine
- O-benzylhydroxylamine
- O-phenylhydroxylamine
Comparison
O-octylhydroxylamine is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. For example, O-ethylhydroxylamine and O-benzylhydroxylamine have shorter alkyl or aryl groups, which can affect their solubility, reactivity, and applications. The longer octyl chain in this compound can enhance its hydrophobicity and influence its interactions in both chemical and biological systems .
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
O-octylhydroxylamine |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-6-7-8-10-9/h2-9H2,1H3 |
InChI Key |
CWSPDCWDVKKCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCON |
Origin of Product |
United States |
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